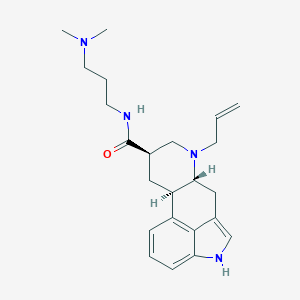

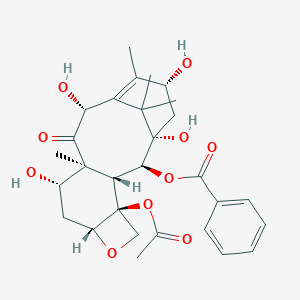

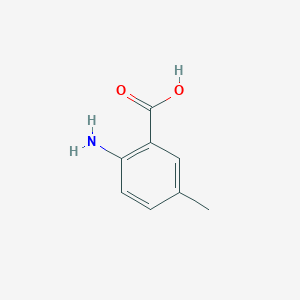

N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-

Overview

Description

A metabolite of Cabergoline, having affinity for D1 and D2 dopamine receptors in rat striatum

Scientific Research Applications

Synthesis and Labeling : Cabergoline has been synthesized and labeled with tritium and carbon-14 for use in scientific studies. These labeled compounds are used to investigate biological pathways and the mechanism of action of the drug (Mantegani et al., 1991).

Nidation Inhibitory Activity : Research has shown cabergoline's effectiveness in nidation inhibition, which is an indirect measure of its prolactin activity. This application is significant in the treatment of hyperprolactinemic disorders (Brambilla et al., 1989).

Quantitative Determination in Biological Fluids : Studies have developed methods for the quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. Such methods are crucial for pharmacokinetic studies and therapeutic drug monitoring (Allievi & Dostert, 1998).

Crystal Structures and Solvates : The crystal structures of various forms of cabergoline, including anhydrate and solvate forms, have been determined through X-ray diffraction. Understanding these structures is essential for drug formulation and stability studies (Jegorov et al., 2006).

Potential in Treating Narcolepsy : Ergoline derivatives, including cabergoline, have been investigated as potential drug candidates for treating narcolepsy. This research focuses on enhancing the safety and efficacy profiles while minimizing the duration of action (Auberson et al., 2014).

Allosteric Modulation of CB1 Receptor : The compound has been studied for its role in allosteric modulation of the cannabinoid type 1 receptor (CB1), which is relevant in the development of new therapeutic agents (Khurana et al., 2014).

Mechanism of Action

Target of Action

Desethylcarbamoyl Cabergoline, also known as 114UFJ65CL, N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-, or FCE-21590, primarily targets dopamine D2 receptors . These receptors are 7-transmembrane G-protein coupled receptors associated with Gi proteins . They play a crucial role in various neurological processes, including motor control, cognition, and reward, as well as the modulation of prolactin production .

Mode of Action

Desethylcarbamoyl Cabergoline acts as a potent agonist on dopamine D2 receptors . In lactotrophs, cells in the anterior pituitary gland that produce prolactin, stimulation of dopamine D2 receptors by Desethylcarbamoyl Cabergoline causes inhibition of adenylyl cyclase . This inhibition decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores .

Biochemical Pathways

The primary biochemical pathway affected by Desethylcarbamoyl Cabergoline is the dopamine signaling pathway. By acting as an agonist on dopamine D2 receptors, Desethylcarbamoyl Cabergoline inhibits the production of cAMP, a secondary messenger involved in many biological responses. This inhibition disrupts the normal signaling processes, leading to decreased prolactin secretion .

Pharmacokinetics

Desethylcarbamoyl Cabergoline exhibits linear pharmacokinetics over a dose range of 0.5–7mg . Following oral administration, peak plasma concentrations of Desethylcarbamoyl Cabergoline are reached within 2–3 hours . It is moderately bound (around 40%) to human plasma proteins in a concentration-independent manner . The absolute bioavailability of Desethylcarbamoyl Cabergoline is unknown . It is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety . The elimination half-life of Desethylcarbamoyl Cabergoline estimated from urinary data of healthy subjects ranges between 63 and 109 hours .

Result of Action

The primary molecular effect of Desethylcarbamoyl Cabergoline’s action is the inhibition of prolactin secretion . On a cellular level, this results in a decrease in the production and release of prolactin from lactotrophs in the anterior pituitary gland . This can help manage conditions associated with hyperprolactinemia, such as menstrual irregularities, infertility, and galactorrhea .

Action Environment

The action, efficacy, and stability of Desethylcarbamoyl Cabergoline can be influenced by various environmental factors. For instance, the presence of other highly protein-bound drugs may affect its disposition . .

Properties

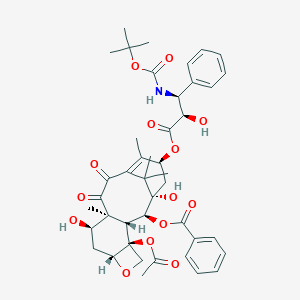

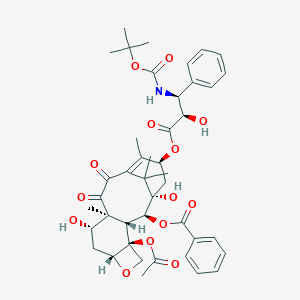

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)- involves the reaction of ergoline with 3-dimethylaminopropyl chloride, followed by reaction with allyl bromide and subsequent amidation with 8-carboxamido-3,6-dioxaoctanoic acid.", "Starting Materials": [ "Ergoline", "3-dimethylaminopropyl chloride", "Allyl bromide", "8-carboxamido-3,6-dioxaoctanoic acid" ], "Reaction": [ "Ergoline is reacted with 3-dimethylaminopropyl chloride in the presence of a base such as triethylamine to yield N-(3-(dimethylamino)propyl)ergoline.", "N-(3-(dimethylamino)propyl)ergoline is then reacted with allyl bromide in the presence of a palladium catalyst to yield N-(3-(dimethylamino)propyl)-6-(2-propenyl)ergoline.", "Finally, N-(3-(dimethylamino)propyl)-6-(2-propenyl)ergoline is amidated with 8-carboxamido-3,6-dioxaoctanoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to yield N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-." ] } | |

CAS No. |

85329-86-8 |

Molecular Formula |

C23H32N4O |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

(6aR,9R)-N-[3-(dimethylamino)propyl]-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19?,21-/m1/s1 |

InChI Key |

JJTHJEHDIBAMMM-HPKQAEFZSA-N |

Isomeric SMILES |

CN(C)CCCNC(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

SMILES |

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Canonical SMILES |

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Appearance |

Tan Solid |

melting_point |

188-190°C |

| 85329-86-8 | |

Pictograms |

Irritant |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

N-[3-(Dimethylamino)propyl]-6-(2-propen-1-yl)-(8β)-ergoline-8-carboxamide; (5R,8R,10R)-6-Allyl-N-[3-(dimethylamino)propyl]ergoline-8-carboxamide; FCE 21590 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary routes of elimination for cabergoline in humans?

A1: Following oral administration, cabergoline is primarily eliminated through fecal excretion. Research indicates that approximately 72% of the administered dose is recovered in feces within 10 days []. Urinary excretion represents a secondary route, accounting for about 18% of the dose over the same period [].

Q2: Is cabergoline extensively metabolized in humans? What are the major metabolites identified?

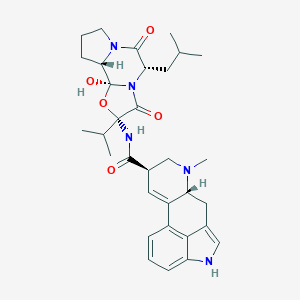

A2: Yes, cabergoline undergoes significant metabolism in the human body. Less than 14% of the drug is excreted unchanged in urine within the first 24 hours after administration []. The main metabolite identified is the acid derivative, FCE 21589, constituting 38% of urinary radioactivity within the first 24 hours []. Another metabolite, the amide derivative FCE 21590, is found in smaller amounts, representing around 4% of urinary radioactivity within the initial 24 hours [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cabergoline specified impurity [EP]](/img/structure/B193578.png)